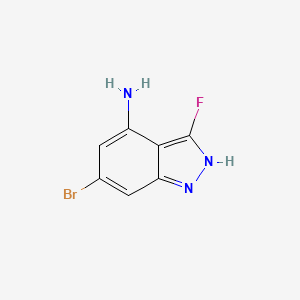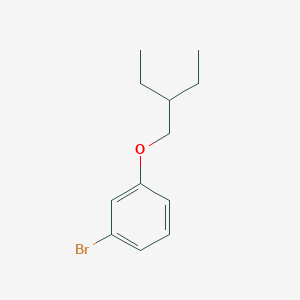
5-Oxo-5-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pentanoic acid
Übersicht
Beschreibung
5-Oxo-5-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pentanoic acid: is a compound that features a benzimidazole moiety fused with a pentanoic acid chain. Benzimidazole derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry . This compound, with its unique structure, holds potential for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions . The reaction is often catalyzed by acids such as hydrochloric acid or sulfuric acid, and the product is purified through recrystallization.
Industrial Production Methods: In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts like CuCl and TMEDA in solvents such as DMSO at elevated temperatures (e.g., 120°C) can enhance the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The benzimidazole moiety can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals .
Biology: In biological research, it serves as a probe to study enzyme interactions and cellular pathways due to its structural similarity to naturally occurring nucleotides .
Medicine: Medicinally, derivatives of this compound have been explored for their potential as anticancer, antiviral, and antimicrobial agents .
Industry: In the industrial sector, it is used in the development of new materials with specific properties, such as enhanced stability and bioavailability .
Wirkmechanismus
The mechanism of action of 5-Oxo-5-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various cellular processes, leading to the compound’s biological effects . The pathways involved often include those related to DNA synthesis and repair, making it a potent agent in anticancer research .
Vergleich Mit ähnlichen Verbindungen
Benzimidazole: The parent compound, known for its broad range of biological activities.
2-Substituted benzimidazoles: These compounds have modifications at the 2-position, which can significantly alter their biological properties.
5,6-Dimethylbenzimidazole: A degradation product of vitamin B12, known for its biological activity.
Uniqueness: 5-Oxo-5-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pentanoic acid is unique due to the presence of the pentanoic acid chain, which can enhance its solubility and bioavailability compared to other benzimidazole derivatives . This structural feature makes it a valuable compound in drug development and other scientific research applications .
Eigenschaften
Molekularformel |
C12H12N2O4 |
|---|---|
Molekulargewicht |
248.23 g/mol |
IUPAC-Name |
5-oxo-5-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pentanoic acid |
InChI |
InChI=1S/C12H12N2O4/c15-10(2-1-3-11(16)17)7-4-5-8-9(6-7)14-12(18)13-8/h4-6H,1-3H2,(H,16,17)(H2,13,14,18) |
InChI-Schlüssel |
GSZXRRPYJHCZNZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C(=O)CCCC(=O)O)NC(=O)N2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[(Bicyclo[2.2.1]hept-5-en-2-yl)(hydroxy)methyl]oxolan-2-one](/img/structure/B8576993.png)

![2-[Bis(cyclopropylmethyl)amino]-6-fluoropyridine-3-carbaldehyde](/img/structure/B8577008.png)





